Monocetrorelix pamoate

Description

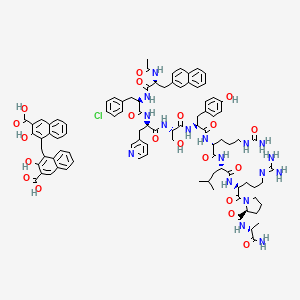

Structure

2D Structure

Properties

CAS No. |

132741-85-6 |

|---|---|

Molecular Formula |

C93H108ClN17O20 |

Molecular Weight |

1819.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C70H92ClN17O14.C23H16O6/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1 |

InChI Key |

RJXJRVPFMNFHLV-ANRVCLKPSA-N |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Molecular and Receptor Level Investigations of Monocetrorelix Pamoate

Elucidation of Molecular Mechanisms of GnRH Receptor Antagonism by Cetrorelix (B55110)

Cetrorelix, the active moiety in Monocetrorelix pamoate, functions as a potent and direct antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. drugbank.compatsnap.com The primary mechanism of action is competitive binding to the GnRH receptors located on the cell membranes of pituitary gonadotrophs. nih.govnih.gov As a synthetic decapeptide analog of natural GnRH, Cetrorelix possesses specific amino acid substitutions that allow it to occupy the receptor's binding site with high affinity without initiating the intracellular signaling cascade that leads to gonadotropin release. patsnap.comresearchgate.net

By competitively blocking the natural GnRH from binding, Cetrorelix effectively prevents the pulsatile GnRH signal from the hypothalamus from reaching the anterior pituitary gland. patsnap.commerckgroup.com This blockade leads to a rapid, dose-dependent suppression of the synthesis and secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). drugbank.comnih.gov Unlike GnRH agonists, which initially cause a "flare-up" effect of gonadotropin release before downregulating the receptors, Cetrorelix provides immediate and reversible inhibition of gonadotropin secretion. merckgroup.comnih.gov This direct antagonistic action allows for precise control over the hormonal cycle without an initial stimulatory phase. nih.govnih.gov

Quantitative Receptor Binding Affinity and Selectivity Studies for this compound

Quantitative analysis of the interaction between this compound and the GnRH receptor is crucial for understanding its potency and specificity. These studies typically involve equilibrium and kinetic binding assays, as well as competitive displacement experiments.

Equilibrium Binding Assays

Equilibrium binding assays are performed to determine the affinity of a ligand for its receptor at a steady state. This is often expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher binding affinity. For Cetrorelix, these assays demonstrate a high affinity for the human GnRH receptor. The binding affinity of cetrorelix for the GnRH receptor is reported to be approximately 20 times greater than that of the native GnRH. researchgate.net

Equilibrium Binding Affinity of Cetrorelix for the GnRH Receptor

| Parameter | Value | Reference |

|---|---|---|

| Relative Binding Affinity vs. GnRH | ~20-fold higher | researchgate.net |

Kinetic Binding Analyses

Kinetic binding analyses measure the rates at which a drug associates with (association rate constant, k-on) and dissociates from (dissociation rate constant, k-off) its receptor. These parameters determine the drug-target residence time, a key factor in its duration of action. While specific kinetic values for this compound are not extensively detailed in publicly available literature, the long half-life of Cetrorelix suggests a slow dissociation rate from the GnRH receptor. nih.govmerckgroup.com The development of novel radioligand-binding competition association assays has enabled the determination of kinetic parameters for various GnRH analogues, revealing that binding kinetics can be more divergent than equilibrium affinities. nih.gov

Conceptual Kinetic Binding Parameters

| Kinetic Parameter | Description | Implication for Cetrorelix |

|---|---|---|

| Association Rate (k-on) | Rate at which the drug binds to the receptor. | A rapid association contributes to the immediate onset of action. nih.gov |

| Dissociation Rate (k-off) | Rate at which the drug unbinds from the receptor. | A slow dissociation rate contributes to a prolonged duration of LH suppression. nih.gov |

| Drug-Target Residence Time | The average time the drug remains bound to the receptor (1/k-off). | A longer residence time supports sustained antagonism. nih.gov |

Competitive Ligand Displacement Experiments

These experiments utilize a radiolabeled ligand with known affinity for the GnRH receptor. The ability of an unlabeled compound, such as Cetrorelix, to displace the radioligand is measured. nih.gov This method is a standard approach to determine the binding affinity (Ki) of the unlabeled competitor. nih.gov Such assays confirm that Cetrorelix competes directly with natural GnRH for the same binding site on the pituitary cell receptors, validating its mechanism as a competitive antagonist. drugbank.comnih.gov The results from these experiments are foundational for establishing the high-affinity binding profile summarized in the equilibrium binding data.

Computational Modeling and Molecular Dynamics Simulations of GnRH Receptor-Monocetrorelix Pamoate Interactions

The absence of a crystal structure for the GnRH receptor has historically impeded the precise design of antagonists. nih.gov However, advancements in computational chemistry have enabled the development of homology models and the use of molecular dynamics (MD) simulations to investigate these interactions at an atomic level. nih.govuit.no

Homology models of the GnRH receptor are typically constructed based on the known structures of other G-protein coupled receptors (GPCRs), such as rhodopsin or the β2-adrenergic receptor. nih.govbohrium.com Ligand docking studies and MD simulations are then performed to predict the binding pose of antagonists like Cetrorelix within the receptor's transmembrane domain. uit.noresearchgate.net These simulations help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the amino acid residues of the antagonist and the receptor's binding pocket. mdpi.com MD simulations further refine these models by exploring the conformational changes that occur upon ligand binding and the stability of the resulting receptor-ligand complex over time. uit.nomdpi.com Such computational approaches are invaluable for understanding the structural basis of high-affinity binding and for the rational design of new GnRH analogues. nih.gov

Investigation of Post-Receptor Signaling Pathways Modulated by this compound

The binding of natural GnRH to its receptor, a Gq/11-coupled GPCR, typically initiates a well-defined intracellular signaling cascade. nih.gov This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC). nih.gov This cascade ultimately leads to the synthesis and exocytosis of LH and FSH.

As a competitive antagonist, Monocetrorelix (via Cetrorelix) binds to the GnRH receptor but does not induce the necessary conformational change to activate the G-protein. patsnap.comnih.gov Consequently, the entire downstream signaling pathway is blocked. By preventing GnRH from binding, Cetrorelix effectively inhibits the activation of phospholipase C and the subsequent generation of IP3 and DAG. This blockade prevents the mobilization of intracellular calcium and the activation of protein kinase C, thereby halting the cellular processes that lead to the secretion of gonadotropins. drugbank.comnih.gov This lack of signal transduction is the ultimate molecular outcome of the antagonistic binding at the receptor level.

Preclinical Pharmacological and Efficacy Studies of Monocetrorelix Pamoate

Methodological Frameworks for Preclinical Drug Development

The preclinical development of a peptide therapeutic such as monocetrorelix pamoate is a rigorous, multi-stage process designed to bridge the gap between initial discovery and human clinical trials. This framework aims to identify and characterize the compound's pharmacological activity, assess its safety profile through toxicology studies, and determine its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. raps.orgwuxiapptec.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide recommendations for the nonclinical testing of GnRH analogues, which form a basis for the development program. nih.govfda.govdryouramnassirmd.comfda.gov

Due to the structural complexity of peptide drugs, preclinical development often requires a case-by-case approach. discoveracs.orgacs.org The strategy involves a combination of in vitro experiments using cells or tissues and in vivo studies conducted in relevant animal models. raps.org These studies are conducted under Good Laboratory Practice (GLP) standards to ensure data quality and reproducibility. The primary goals are to establish a scientific rationale for human testing, determine a safe starting dose for clinical trials, and understand the compound's mechanism of action. raps.org For GnRH analogues, which are peptides with expected high specificity, secondary pharmacology studies to assess off-target effects are often not warranted. fda.gov

In Vitro Pharmacological Characterization of this compound

The in vitro characterization of a GnRH antagonist serves to define its activity at the molecular and cellular levels. These studies are crucial for confirming the mechanism of action, potency, and selectivity before advancing to more complex in vivo models.

To characterize the interaction of a compound like this compound with its target, a series of receptor functional assays are employed. These assays typically use cell lines engineered to express the human GnRH receptor (GnRH-R).

Receptor Binding Assays: The affinity of the antagonist for the GnRH receptor is determined through competitive binding assays. researchgate.net In these experiments, the ability of increasing concentrations of the unlabeled antagonist (e.g., monocetrorelix) to displace a radiolabeled GnRH analogue from the receptor is measured. The results yield a dissociation constant (Ki) or an IC50 value, which indicates the concentration of the drug required to inhibit 50% of the radioligand binding.

Functional Antagonism Assays: These assays measure the ability of the antagonist to block the signaling cascade initiated by GnRH binding to its receptor. A primary signaling event is the mobilization of intracellular calcium ([Ca²⁺]i). nih.govmdpi.com Cells expressing the GnRH-R are loaded with a calcium-sensitive dye, and the antagonist's ability to inhibit the GnRH-stimulated increase in [Ca²⁺]i is quantified. nih.gov Another key downstream event is the production of inositol (B14025) phosphates (IP). researchgate.net The potency of the antagonist is determined by its IC50 value for inhibiting these GnRH-induced responses. Such studies establish whether the compound acts as a competitive antagonist at the receptor. researchgate.net

Table 1: Representative In Vitro Pharmacological Profile for a GnRH Antagonist

| Assay Type | Parameter | Description | Illustrative Value |

|---|---|---|---|

| Receptor Binding Assay | Binding Affinity (Ki) | Concentration required to occupy 50% of GnRH receptors. A lower value indicates higher affinity. | 0.5 - 2.0 nM |

| Functional Antagonism (Calcium Mobilization) | Potency (IC50) | Concentration required to inhibit 50% of the GnRH-induced intracellular calcium release. | 1.0 - 5.0 nM |

| Functional Antagonism (Inositol Phosphate) | Potency (IC50) | Concentration required to inhibit 50% of the GnRH-induced inositol phosphate (B84403) production. | 1.5 - 6.0 nM |

To assess cellular efficacy, researchers use target-specific cell lines that endogenously express the GnRH receptor and perform the relevant physiological function. Pituitary gonadotrope cell lines, such as LβT2 cells, are a critical model because their primary role is to synthesize and secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in response to GnRH stimulation. nih.govoup.com

In these models, the efficacy of a GnRH antagonist is measured by its ability to suppress GnRH-induced gonadotropin gene expression and hormone secretion. nih.gov For instance, LβT2 cells would be treated with a fixed concentration of GnRH in the presence of varying concentrations of the antagonist. The expression of gonadotropin subunit genes (e.g., Lhb) would then be quantified using methods like quantitative real-time polymerase chain reaction (qRT-PCR). nih.gov Studies have shown that GnRH antagonists like Cetrorelix (B55110), Ganirelix, and Teverelix effectively inhibit GnRH-induced activation of target gene expression in these cells. nih.gov Efficacy can also be assessed in non-pituitary cells, such as prostate cancer cell lines (LNCaP, VCaP), where GnRH antagonists have been shown to directly reduce cell viability. aacrjournals.orgplos.org

Table 2: Example of Cellular Efficacy: Inhibition of GnRH-Stimulated LHβ Gene Expression

| Antagonist Concentration | Treatment Condition | Fold-Increase in LHβ mRNA (vs. Basal) |

|---|---|---|

| 0 nM | GnRH (1 µM) | 2.6x |

| 1 nM | GnRH (1 µM) + Antagonist | 1.8x |

| 10 nM | GnRH (1 µM) + Antagonist | 1.2x |

| 100 nM | GnRH (1 µM) + Antagonist | 1.0x (Basal Level) |

| 1 µM | GnRH (1 µM) + Antagonist | 0.9x (Below Basal) |

Data are illustrative, based on principles described in scientific literature. nih.gov

Mechanistic studies are performed to confirm that the antagonist blocks the specific intracellular signaling pathways activated by the GnRH receptor. In pituitary gonadotropes, the GnRH receptor is primarily coupled to the Gαq/11 G-protein. oup.comgenome.jp Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). oup.comgenome.jpmdpi.com

IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). oup.commdpi.com These initial signals subsequently activate downstream mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK. oup.comresearchgate.netoup.com Ultimately, these pathways converge on transcription factors that regulate the expression of gonadotropin genes. genome.jp Mechanistic studies for an antagonist like monocetrorelix would involve using specific inhibitors and molecular probes to verify that it effectively blocks each of these key signaling nodes (e.g., PLC activation, IP₃ production, PKC activation, and MAPK phosphorylation) following GnRH stimulation.

In Vivo Efficacy Assessments in Relevant Animal Models

Following successful in vitro characterization, the antagonist is evaluated in living organisms to confirm that its cellular effects translate into the desired physiological outcome: the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.

A variety of animal models are used to assess the in vivo efficacy of GnRH antagonists, with rodents (rats, mice) and non-human primates being the most common. nih.govresearchgate.netnews-medical.netnih.gov These models are chosen for their physiological similarities to humans in terms of reproductive endocrinology.

The primary goal of these in vivo studies is to demonstrate that administration of the antagonist leads to a rapid, profound, and sustained suppression of gonadotropins and, consequently, sex steroids. nih.gov For example, in male rats or monkeys, a single injection of a potent GnRH antagonist like degarelix (B1662521) produces a dose-dependent decrease in plasma LH and testosterone (B1683101) levels. nih.govresearchgate.net Similarly, in female animal models, the antagonist is evaluated for its ability to prevent ovulation and suppress estrogen levels. nih.gov

The validation of these models involves demonstrating a consistent and reproducible response to GnRH analogues. Key measured endpoints include:

Hormone Levels: Serial blood sampling is performed to measure plasma concentrations of LH, FSH, testosterone (in males), and estradiol (B170435) (in females). nih.govadvancedsciencenews.com

Organ Weights: Changes in the weights of sex-hormone-dependent organs (e.g., uterus, prostate, seminal vesicles) are assessed. oup.com

Functional Outcomes: Effects on the estrous cycle in females or fertility parameters are observed. nih.govresearchgate.net

These animal models are crucial for establishing the dose-response relationship and the duration of action of the drug, which are critical parameters for designing subsequent clinical trials. nih.gov

Table 3: Common Animal Models for Preclinical Efficacy Testing of GnRH Antagonists

| Animal Model | Purpose of Study | Key Parameters Measured | Relevant Sources |

|---|---|---|---|

| Rat (Intact or Castrated Male) | To assess suppression of the HPG axis and duration of action. | Plasma LH, FSH, and testosterone levels. | nih.govresearchgate.net |

| Mouse (Female) | To evaluate effects on ovarian function, ovulation, and estrous cycle. | Number of ovulated oocytes, hormone levels, ovarian histology. | nih.govnih.govresearchgate.net |

| Non-Human Primate (e.g., Rhesus Monkey) | To confirm efficacy in a species with a reproductive cycle highly similar to humans. | Plasma LH, FSH, testosterone, or estradiol levels. | nih.gov |

| Mouse (Xenograft Model) | To assess direct anti-tumor effects on hormone-dependent cancers (e.g., prostate). | Tumor volume, plasma testosterone, and PSA levels. | aacrjournals.orgnih.gov |

Pharmacodynamic Marker Evaluation in Preclinical Animal Studies

Preclinical studies of GnRH antagonists in various animal models, such as rats and non-human primates, typically evaluate a range of pharmacodynamic markers to assess their biological activity. The primary markers of interest revolve around the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.

Following administration of a GnRH antagonist, the key pharmacodynamic effects observed are a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland. This, in turn, leads to a significant reduction in the production of gonadal steroids, such as testosterone in males and estradiol in females.

While specific data tables for this compound are not available, a representative table below illustrates the typical pharmacodynamic markers evaluated and the expected outcomes based on studies with other GnRH antagonists.

Table 1: Representative Pharmacodynamic Markers for GnRH Antagonists in Preclinical Models

| Pharmacodynamic Marker | Animal Model | Expected Effect |

| Serum Luteinizing Hormone (LH) | Rat, Monkey | Rapid and sustained suppression |

| Serum Follicle-Stimulating Hormone (FSH) | Rat, Monkey | Significant suppression |

| Serum Testosterone | Male Rat, Male Monkey | Reduction to castrate levels |

| Serum Estradiol | Female Rat, Female Monkey | Significant reduction |

This table is illustrative and not based on specific data for this compound.

Sustained Release Characteristics of this compound in Preclinical Models

The "pamoate" salt form of a drug is often utilized to create a long-acting injectable formulation. This is achieved by forming a sparingly soluble salt of the active pharmaceutical ingredient, which, when injected as a depot, slowly dissolves at the injection site, leading to sustained release of the drug into the systemic circulation.

Preclinical evaluation of a sustained-release formulation like this compound would typically involve pharmacokinetic studies in animal models to characterize the release profile. These studies would measure the plasma concentration of the drug over an extended period following a single injection. The goal is to demonstrate a prolonged therapeutic concentration of the drug, thereby reducing the frequency of administration.

Key parameters assessed in such studies include the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the duration for which the plasma concentration remains above a therapeutically effective level.

Table 2: Representative Parameters for Sustained Release of a GnRH Antagonist in Preclinical Models

| Parameter | Description | Expected Outcome for a Sustained-Release Formulation |

| Cmax (Maximum Plasma Concentration) | The highest concentration of the drug in the blood | Lower than an immediate-release formulation |

| Tmax (Time to Maximum Concentration) | The time it takes to reach Cmax | Delayed compared to an immediate-release formulation |

| Duration of Suppression | The length of time key hormones (e.g., testosterone) remain suppressed | Extended period (e.g., weeks or months) |

This table is illustrative and not based on specific data for this compound.

Comparative Preclinical Efficacy Analysis against Existing GnRH Antagonists

A crucial aspect of the preclinical development of a new GnRH antagonist is to compare its efficacy with existing therapies. Such studies are typically conducted in relevant animal models of hormone-dependent diseases, such as prostate cancer models in male rodents.

The primary endpoint in these comparative efficacy studies is often the ability to rapidly and profoundly suppress testosterone to castrate levels. The speed of testosterone suppression and the consistency of maintaining castration throughout the dosing interval are key comparative metrics.

While no direct preclinical comparative studies involving this compound are publicly available, a new GnRH antagonist would likely be compared against established agents such as degarelix or relugolix (B1679264). The aim would be to demonstrate non-inferiority or superiority in terms of the onset of action, depth of testosterone suppression, and duration of effect.

Table 3: Representative Comparison of Preclinical Efficacy of GnRH Antagonists

| Feature | Investigational GnRH Antagonist (e.g., this compound) | Comparator GnRH Antagonist (e.g., Degarelix) |

| Onset of Testosterone Suppression | To be determined in preclinical studies | Rapid onset |

| Maintenance of Castration | To be determined in preclinical studies | Consistent suppression |

| Tumor Growth Inhibition (in cancer models) | To be determined in preclinical studies | Established efficacy |

This table is illustrative and not based on specific data for this compound.

Analytical Methodologies for Monocetrorelix Pamoate Research

Development and Validation of Quantitative Analytical Methods for Monocetrorelix Pamoate in Biological Matrices

The quantitative determination of this compound in biological matrices such as plasma, serum, and tissue homogenates is critical for pharmacokinetic and toxicokinetic studies. The development of robust analytical methods is a multi-step process that involves method optimization and subsequent validation to ensure data reliability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The development of an HPLC method is tailored to the physicochemical properties of the analyte and the nature of the biological matrix.

A typical reversed-phase HPLC (RP-HPLC) method for a pamoate salt like this compound would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile or methanol) to ensure adequate separation and peak shape. Gradient elution may be employed to optimize the separation of the active moiety and the pamoic acid. Detection is commonly performed using a UV detector, with the wavelength selected based on the maximum absorbance of Monocetrorelix and pamoic acid, which for similar compounds is often in the range of 220-320 nm.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Pamoate Salt

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

This table represents a typical starting point for method development and would require optimization for this compound.

For enhanced sensitivity and selectivity, HPLC is often coupled with a mass spectrometer (LC-MS or LC-MS/MS). This is particularly valuable for the analysis of low concentrations of this compound in complex biological fluids. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. This technique provides high specificity, minimizing interference from endogenous matrix components.

The development of an LC-MS/MS method involves optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and collision-induced dissociation (CID) parameters to achieve the most stable and intense signal for the selected ion transitions.

Table 2: Hypothetical MRM Transitions for Monocetrorelix Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Monocetrorelix | [M+H]+ | Fragment 1 |

| [M+H]+ | Fragment 2 | |

| Internal Standard | [IS+H]+ | IS Fragment |

The specific m/z values would need to be determined experimentally for Monocetrorelix.

Before a bioanalytical method can be used for sample analysis in preclinical studies, it must undergo a rigorous validation process to demonstrate its reliability. This validation is conducted in accordance with guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Table 3: Representative Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Recovery | Consistent, precise, and reproducible |

Characterization of Drug Release Kinetics from Sustained-Release Formulations In Vitro

For sustained-release formulations of this compound, it is essential to characterize the rate and mechanism of drug release in vitro. These studies are crucial for formulation development and for predicting in vivo performance. The in vitro release testing is typically performed using a dissolution apparatus under controlled conditions (e.g., pH, temperature, agitation).

The release profile is generated by measuring the cumulative amount of drug released at various time points. Mathematical models are then applied to the release data to elucidate the underlying release mechanism. Common models include:

Zero-order kinetics: The drug release rate is constant over time.

First-order kinetics: The drug release rate is dependent on the concentration of the drug remaining in the formulation.

Higuchi model: Describes drug release from a matrix system based on Fickian diffusion.

Korsmeyer-Peppas model: A more comprehensive model that can describe drug release mechanisms involving diffusion and swelling.

The choice of the most appropriate model is based on the goodness of fit, typically evaluated by the correlation coefficient (r²).

Table 4: Interpretation of Release Exponent (n) in the Korsmeyer-Peppas Model for a Cylindrical Dosage Form

| Release Exponent (n) | Drug Release Mechanism |

| 0.45 | Fickian diffusion |

| 0.45 < n < 0.89 | Anomalous (non-Fickian) transport |

| 0.89 | Case II transport (swelling-controlled) |

| > 0.89 | Super case II transport |

Techniques for Assessing Compound Stability in Research Formulations

Stability testing is a critical component of formulation research to ensure that the quality, potency, and purity of this compound are maintained throughout the shelf life of the product. Stability studies are conducted under various environmental conditions, such as temperature, humidity, and light.

A stability-indicating HPLC method is developed and validated for this purpose. This method must be able to separate the intact drug from any potential degradation products. Forced degradation studies are performed to generate these degradation products and to demonstrate the specificity of the analytical method. These studies typically involve exposing the drug substance to harsh conditions, including:

Acidic hydrolysis

Alkaline hydrolysis

Oxidative degradation

Thermal degradation

Photodegradation

The stability of this compound in a research formulation is then assessed by storing the formulation under accelerated and long-term storage conditions and analyzing samples at predetermined time points for the appearance of degradants and any decrease in the concentration of the active ingredient.

Comparative Pharmacology and Structure Activity Relationship Sar Studies

Comparative Pharmacological Profiles of Monocetrorelix Pamoate with Other GnRH Antagonists

Gonadotropin-releasing hormone (GnRH) antagonists, including this compound, function by competitively blocking GnRH receptors in the pituitary gland. researchgate.net This mechanism leads to an immediate and reversible suppression of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion, thereby reducing the production of downstream sex steroids like testosterone (B1683101) and estrogen. researchgate.netmdpi.com Unlike GnRH agonists, which cause an initial stimulatory "flare-up" effect before inducing receptor desensitization, antagonists provide rapid and direct inhibition. nih.govnih.gov

Monocetrorelix is a derivative of cetrorelix (B55110), a well-established synthetic decapeptide GnRH antagonist. nih.gov The primary pharmacological activity is therefore comparable to that of cetrorelix and other peptide antagonists such as ganirelix and degarelix (B1662521). mdpi.commdpi.com Studies comparing these antagonists reveal similar core mechanisms but differences in their onset of action, duration of effect, and molecular interactions with the GnRH receptor. For instance, degarelix has been shown to produce a faster suppression of testosterone compared to the GnRH agonist leuprolide. nih.gov While direct comparative studies on this compound are limited, its profile is largely defined by the cetrorelix peptide and the pamoate salt form.

The key differentiator for this compound is the pamoate counterion, which is designed to modify the release profile of the active cetrorelix molecule, turning it into a long-acting formulation. This contrasts with other formulations like cetrorelix acetate (B1210297), which has a shorter duration of action. nih.gov

| Antagonist | Core Structure | Primary Mechanism | Key Pharmacological Feature |

|---|---|---|---|

| This compound | Cetrorelix (Decapeptide) | Competitive GnRH Receptor Antagonist | Long-acting release profile due to pamoate salt |

| Cetrorelix | Decapeptide | Competitive GnRH Receptor Antagonist | Rapid and reversible gonadotropin suppression. nih.gov |

| Ganirelix | Decapeptide | Competitive GnRH Receptor Antagonist | Similar efficacy to cetrorelix in preventing premature LH surges. mdpi.com |

| Degarelix | Decapeptide | Competitive GnRH Receptor Antagonist | Rapid, profound, and sustained testosterone suppression. nih.gov Improved solubility and prolonged duration of action compared to earlier antagonists. mdpi.com |

Structure-Activity Relationship (SAR) Investigations of Cetrorelix Derivatives and GnRH Antagonists

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. taylorandfrancis.com For GnRH antagonists, these investigations have been crucial in designing potent and stable molecules by modifying the native GnRH decapeptide.

The native GnRH peptide has been systematically modified to create potent antagonists like cetrorelix. Several amino acid positions are critical for conferring antagonistic properties and enhancing receptor binding affinity. nih.gov

Positions 1, 2, and 3: Modifications at the N-terminus, such as substituting with unnatural amino acids, are crucial for converting the native agonist into an antagonist. researchgate.net

Position 6: Replacing the native glycine (Gly) with a D-amino acid is a key modification. nih.gov This substitution induces a specific β-II' turn in the peptide's conformation, which stabilizes the structure and dramatically increases its binding affinity for the mammalian GnRH receptor. mdpi.comnih.gov

Position 8: The arginine (Arg) at this position is essential for high-affinity binding to the GnRH receptor. nih.gov While cetrorelix retains an L-arginine here, other antagonists may feature different basic amino acids, which can influence receptor interaction and potential for side effects like histamine (B1213489) release. mdpi.commdpi.com

Position 10: The substitution of the C-terminal glycinamide with D-alaninamide, as seen in cetrorelix, contributes to a longer duration of action in vivo. nih.gov

These strategic substitutions result in a molecule that binds strongly to the GnRH receptor but fails to activate it, thereby competitively blocking the action of endogenous GnRH. researchgate.net

| Position in Peptide | Typical Modification in Antagonists | Impact on Pharmacological Activity |

|---|---|---|

| 1, 2, 3 | Substitution with unnatural, aromatic D-amino acids | Confers antagonist properties by altering interaction at the receptor activation site. researchgate.net |

| 6 | Substitution of Gly with a D-amino acid (e.g., D-Cit in Cetrorelix) | Stabilizes peptide conformation, leading to a significant increase in receptor binding affinity. nih.gov |

| 8 | Retention or modification of a basic amino acid (e.g., L-Arg in Cetrorelix) | Crucial for high-affinity receptor binding. mdpi.comnih.gov |

| 10 | Substitution of Gly-NH2 with D-Ala-NH2 | Increases stability and extends the in vivo duration of action. nih.gov |

The choice of a salt form for an active pharmaceutical ingredient (API) can significantly alter its physicochemical properties, such as solubility, stability, and dissolution rate. drug-dev.com In the case of this compound, the active cetrorelix peptide is paired with pamoic acid as a counterion.

Pamoate salts are known to exhibit very low aqueous solubility. google.com This property is deliberately exploited to create long-acting or extended-release injectable formulations. google.com When this compound is administered, it forms a depot from which the active cetrorelix molecule slowly dissolves and is released into circulation over an extended period. This low solubility and slow dissolution retard the absorption of the drug, thereby prolonging its therapeutic effect and reducing the frequency of administration compared to more soluble salt forms like acetate. The formation of a lipophilic salt with a counterion like pamoate can also enhance the loading capacity of the API in certain lipid-based formulations. drug-dev.com

Homology Modeling and In Silico SAR Approaches

In the absence of a high-resolution crystal structure for the GnRH receptor for many years, computational methods like homology modeling have been invaluable for understanding its structure and interaction with ligands. researchgate.net Homology modeling involves constructing a three-dimensional model of a target protein based on the known structure of a related homologous protein. uit.no For the GnRH receptor, a G-protein-coupled receptor (GPCR), the crystal structure of bovine rhodopsin has frequently been used as a template. researchgate.netnih.gov

Once a model of the GnRH receptor is built, in silico techniques such as molecular docking can be used to simulate the binding of ligands like cetrorelix. nih.gov These docking studies help to:

Predict Binding Poses: They can determine the likely orientation of the antagonist within the receptor's binding pocket.

Identify Key Interactions: The models can identify specific hydrogen bonds and hydrophobic interactions between the amino acid residues of the receptor and the functional groups of the antagonist. This provides a molecular basis for the observations made in SAR studies. nih.gov

Distinguish Agonist vs. Antagonist Binding: Computational studies have indicated that agonists and antagonists may adopt different conformations upon binding, which can be linked to the subsequent activation or inhibition of the receptor. nih.gov

These in silico approaches allow researchers to rationally design new derivatives and predict their binding affinity and functional activity before undertaking costly and time-consuming chemical synthesis, thus accelerating the drug discovery process. nih.govchemrxiv.org

Q & A

Basic Research Questions

Q. How should preclinical studies be designed to evaluate Monocetrorelix pamoate’s intestinal permeability and metabolic stability?

- Methodological Answer : Use Caco-2 cell monolayers to assess bidirectional permeability (A→B and B→A) under standardized conditions (e.g., pH 6.5/7.4) . Measure apparent permeability (Papp) and efflux ratios to classify absorption potential. For metabolic stability, incubate the compound with human/rat intestinal microsomes (0.1 mg/mL) for 0–120 minutes and calculate half-life using LC-MS quantification. A half-life >120 minutes indicates metabolic stability . Include reference compounds (e.g., midazolam) for assay validation.

Q. What methodologies are recommended for determining this compound’s binding affinity to nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Conduct in vitro receptor-binding assays using recombinant human nAChRs (e.g., α7 subtype) and rat brain-derived receptors. Incubate the compound at concentrations spanning 0.165 nM–1.65 mM for 2–2.5 hours. Calculate IC50 values via competitive binding curves, using bungarotoxin as a positive control . Validate results against primary pharmacology data (e.g., anthelminthic activity against target parasites).

Q. How can researchers optimize dose-ranging studies for this compound in clinical trials?

- Methodological Answer : Use weight-independent dosing based on population pharmacokinetic modeling. For example, propose a fixed dose (e.g., 500 mg) that achieves 11.7–32.0 mg/kg in 95% of the target population, validated through simulations of body weight distributions . Compare efficacy metrics (cure rate [CR], egg reduction rate [ERR]) against historical controls (e.g., albendazole) using network meta-analyses .

Advanced Research Questions

Q. How should contradictions in bioavailability data between rodent models and human trials be analyzed?

- Methodological Answer : Compare non-GLP rodent studies (e.g., single-dose 100 mg/kg in rats with plasma LLOQ = 0.4 µg/mL) against human PK data. Adjust for interspecies differences using allometric scaling and in vitro-in vivo extrapolation (IVIVE). Investigate solubility-limited absorption via biorelevant media testing (e.g., FaSSIF/FeSSIF) . Use compartmental modeling to reconcile discrepancies, such as bioavailability <0.025% in rats vs. 0.5–1.8% in humans .

Q. What experimental frameworks are suitable for studying this compound’s mechanism of action in Wnt/β-catenin pathway inhibition?

- Methodological Answer : Employ dual-luciferase assays with TOP/FOPFlash reporters to measure TCF/LEF transcriptional activity in target cells (e.g., cancer cell lines). Validate via Western blot for β-catenin, c-Myc, and cyclin D1 levels. Assess subcellular β-catenin distribution using immunofluorescence and nuclear/cytoplasmic fractionation . Investigate upstream regulators (e.g., GSK3β phosphorylation at S9/Y216) to elucidate kinase modulation effects .

Q. How can drug-drug interaction risks be assessed during combination therapy with this compound?

- Methodological Answer : Use in vitro cytochrome P450 inhibition/induction assays and transporter studies (e.g., P-gp, BCRP). For in vivo validation, co-administer with probe substrates (e.g., ivermectin) in rodent models and measure plasma exposure via LC-MS/MS. Apply physiologically based pharmacokinetic (PBPK) modeling to predict clinical interaction risks .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for network meta-analyses of this compound’s anthelminthic efficacy?

- Methodological Answer : Use Bayesian or frequentist models to synthesize data from randomized controlled trials (RCTs). Rank treatments by surface under the cumulative ranking curve (SUCRA) for CR and ERR. Adjust for heterogeneity using random-effects models and assess publication bias via funnel plots . Report results in compliance with PRISMA-NMA guidelines.

Q. How should researchers address variability in metabolic stability data across species?

- Methodological Answer : Perform interspecies correlation analysis (e.g., human vs. rat microsomal half-life). Use recombinant enzyme systems (e.g., CYP isoforms) to identify metabolizing pathways. Cross-validate with hepatocyte incubation studies to account for non-microsomal metabolism . Apply species-specific scaling factors to improve translational predictability.

Experimental Design Frameworks

Q. Which frameworks (e.g., PICOT, FINER) are optimal for formulating research questions on this compound’s therapeutic potential?

- Methodological Answer : For clinical trials, use PICOT:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.